molecular formula C17H16N2O B14726827 3-Phenanthrenepropionic acid, hydrazide CAS No. 5345-87-9

3-Phenanthrenepropionic acid, hydrazide

Cat. No.: B14726827
CAS No.: 5345-87-9
M. Wt: 264.32 g/mol
InChI Key: DWPVXPWVRGYTRD-UHFFFAOYSA-N
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Description

3-Phenanthrenepropionic acid, hydrazide is a hydrazide derivative featuring a phenanthrene aromatic system linked to a propionic acid hydrazide group. Hydrazides are characterized by a –CONHNH₂ group, which enables diverse reactivity, including condensation with aldehydes to form hydrazones (used in drug design and polymer science) . Hydrazides are widely utilized in pharmaceuticals (e.g., antimicrobials, enzyme inhibitors) and industrial applications (e.g., polymer crystallization agents) .

Properties

CAS No.

5345-87-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-phenanthren-3-ylpropanehydrazide

InChI

InChI=1S/C17H16N2O/c18-19-17(20)10-6-12-5-7-14-9-8-13-3-1-2-4-15(13)16(14)11-12/h1-5,7-9,11H,6,10,18H2,(H,19,20)

InChI Key

DWPVXPWVRGYTRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenanthrenepropionic acid, hydrazide typically involves the reaction of 3-Phenanthrenepropionic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

3-Phenanthrenepropionic acid+Hydrazine hydrate3-Phenanthrenepropionic acid, hydrazide+Water\text{3-Phenanthrenepropionic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Phenanthrenepropionic acid+Hydrazine hydrate→3-Phenanthrenepropionic acid, hydrazide+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-Phenanthrenepropionic acid, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Phenanthrenepropionic acid, hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenanthrenepropionic acid, hydrazide involves its interaction with specific molecular targets in biological systems. The hydrazide group can form covalent bonds with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-phenanthrenepropionic acid, hydrazide with structurally related hydrazides, emphasizing synthesis, applications, and biological activities:

Compound Structure Key Applications Biological/Industrial Performance References
This compound Phenanthrene + propionic acid hydrazide Hypothesized: Anticancer agents, polymer nucleators Predicted: High lipophilicity for membrane penetration; potential π-π interactions for polymer templating.
Benzoic acid hydrazide derivatives Benzene ring + hydrazide - Polymer crystallization agents (e.g., PLLA)
- Iron chelation
- MPO inhibitors
- Enhances PLLA tensile strength by 30% at 0.5 wt%
- IC₅₀ = 12–900 nM for MPO inhibition
- Iron mobilization in macrophages
Nicotinic acid hydrazide Pyridine ring + hydrazide - Antimicrobial agents
- Cytotoxic agents
- MIC = 8–32 µg/mL against S. aureus and E. coli
- 61–81% yield in hydrazone synthesis
Isonicotinic acid hydrazide (isoniazid) Pyridine isomer + hydrazide Tuberculosis treatment - Superior pharmacodynamics vs. derivatives (e.g., isonicotinoylhydrazonopyruvic acid)
Alkyl dihydrazides Aliphatic chains + dual hydrazide groups Biodegradable polymer additives - Accelerates PLLA crystallization more effectively than talc
Pyridoxal isonicotinoyl hydrazone Vitamin B6 derivative + hydrazide Iron chelation therapy - Potent iron mobilization (59Fe release from hepatocytes)

Key Structural and Functional Differences:

Pyridine/Benzene: Smaller aromatic systems improve solubility but reduce steric hindrance, favoring reactions like hydrazone formation .

Functional Group Positioning :

  • Propionic acid linkage : The three-carbon chain in this compound may increase flexibility vs. rigid benzoic acid derivatives, affecting conformational binding in enzymes .

Biological Activity :

  • Antimicrobial : Nicotinic acid hydrazides show broad-spectrum activity, while phenanthrene derivatives may target Gram-positive bacteria due to enhanced membrane interaction .
  • Enzyme Inhibition : Benzoic acid hydrazides irreversibly inhibit myeloperoxidase (MPO), whereas phenanthrene-based analogs might exhibit higher selectivity for cytochrome P450 enzymes .

Industrial Performance :

  • Polymer Crystallization : Alkyl dihydrazides and benzoylhydrazides improve PLLA crystallinity by 40–50%, whereas phenanthrene derivatives could offer superior thermal stability due to aromatic rigidity .

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